1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea

Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

For medicinal chemistry teams building SAR tables around the cyclopenta[b]pyridine-urea chemotype, sourcing the precise meta-fluoro analog is critical to completing positional scanning sets. The ortho-fluoro, para-fluoro, and unsubstituted phenyl analogs are commercially available, but missing the meta-fluoro derivative creates a gap in mapping electronic and steric requirements of the target binding pocket. - Completes the fluoro-positional scanning set for cyclopenta[b]pyridine-urea kinase inhibitors. - Enables direct comparison of meta vs. ortho/para fluorine effects on target engagement and selectivity. - MW 271.29 and clogP <3.5 provide lead-like physicochemical properties suitable for fragment growth.

Molecular Formula C15H14FN3O
Molecular Weight 271.29 g/mol
Cat. No. B6747712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
Molecular FormulaC15H14FN3O
Molecular Weight271.29 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F
InChIInChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20)
InChIKeyQQRQLSXSQRXOTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Procurement-Relevant Baseline


1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea (C15H14FN3O, MW 271.29 g/mol) is a synthetic unsymmetrical N-aryl-N′-heteroaryl urea derivative built on the 6,7-dihydro-5H-cyclopenta[b]pyridine bicyclic scaffold . This scaffold is a validated pharmaceutical intermediate, most notably serving as the core structural element of the fourth-generation cephalosporin antibiotic cefpirome and as a privileged framework in kinase inhibitor discovery programs [1]. The compound incorporates a 3-fluorophenyl (meta-fluoro) substituent on one urea nitrogen and the cyclopenta[b]pyridin-3-yl moiety on the other, generating a compact diaryl urea pharmacophore with a molecular weight below 300 Da that is compatible with lead-like chemical space .

Validated kinase inhibitor scaffold
Core structure of cefpirome and kinase-targeted libraries
Meta-fluoro urea pharmacophore
Distinct substitution vector for SAR expansion and target engagement studies
Lead-like chemical space
Compact urea derivative with predicted drug-likeness compliance

Why This Compound Cannot Be Interchanged with Closest Analogs


Within the cyclopenta[b]pyridine-urea subclass, small structural perturbations produce large functional consequences that preclude simple analog substitution. The fluorine substitution position on the phenyl ring (ortho, meta, or para) alters both the conformational energetics of the urea pharmacophore and the electronic character of the aromatic system [1]. The presence or absence of a methylene spacer between the urea and the aryl ring changes the hydrogen-bonding geometry, molecular flexibility, and overall 3D shape . Even the replacement of fluorine with hydrogen shifts lipophilicity and metabolic susceptibility. These differences are not cosmetic; they directly determine target engagement, selectivity, and ADME properties, making each analog a distinct chemical entity requiring independent characterization rather than interchangeable procurement [2].

Fluorine positional isomer
Ortho-fluoro substitution introduces steric clash with urea NH; meta-fluoro maintains pharmacophore planarity and may shift target engagement profile
Benzyl-spacer analog
Methylene spacer increases molecular flexibility and entropic penalty; direct N-aryl connection preserves urea conjugation and rigidity, affecting ligand efficiency
Des-fluoro analog
Removal of fluorine reduces lipophilicity and eliminates metabolic blocking, altering permeability and metabolic stability context

Differentiation Evidence for This Cyclopenta[b]pyridine-Urea


Meta-Fluoro vs. Ortho-Fluoro: Conformational Advantage

The 3-fluorophenyl (meta-fluoro) substitution pattern of the target compound is structurally differentiated from its 2-fluorophenyl (ortho-fluoro) isomer. In a systematic SAR study of substituted phenylureas, Camilleri et al. demonstrated that halogen substitution at the meta position of the phenyl ring maintains receptor-binding affinity, whereas ortho substitution decreases activity considerably, attributed to steric interference of the ortho substituent with the orientation of the phenyl ring relative to the urea moiety [1]. The ortho-fluoro isomer (C15H14FN3O, MW 271.29 g/mol, identical molecular formula) places the fluorine atom in steric proximity to the urea NH, which can disrupt the near-planar conformation required for optimal hydrogen-bond donor/acceptor geometry with biological targets. The meta-fluoro isomer avoids this steric clash while retaining the electronic benefits of fluorine substitution (electronegativity, metabolic stability enhancement) .

Meta- vs. Ortho-Fluoro
Class-level
3-F (meta) Fluorine distal to urea NH; minimal steric interference, preserves near-planar conformation [1]
vs
2-F (ortho) Fluorine adjacent to NH; steric clash disrupts planarity, reduces conjugation and hydrogen-bond geometry [1]
Qualitative difference: meta substitution maintains activity; ortho decreases activity considerably (Hill reaction assay) [1]
Conformational context for target engagement review
Class-level SAR inference; direct scaffold data not reported
Medicinal Chemistry Structure-Activity Relationship Fluorine Chemistry

Fluorine-Driven Physicochemical Offset vs. Des-Fluoro Analog

The target compound (MW 271.29 g/mol, C15H14FN3O) differs from the des-fluoro phenyl analog 1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-phenylurea (MW 253.30 g/mol, C15H15N3O, CAS 2096113-67-4) by the substitution of a single fluorine atom for hydrogen at the meta position of the phenyl ring . This substitution adds approximately 18 Da to the molecular weight and increases the calculated logP (clogP) by approximately 0.3–0.5 log units based on the Hansch-Leo π constant for aromatic fluorine (π ≈ 0.14–0.25 depending on positional context) [1]. The fluorine atom also introduces a dipole moment (~1.4 D for fluorobenzene vs ~0 D for benzene) that alters electrostatic potential surfaces and can enhance binding through orthogonal multipolar interactions with protein backbone carbonyls and amide groups [1]. Furthermore, the fluorine blocks a potential site of oxidative metabolism (CYP450-mediated aromatic hydroxylation), conferring a metabolic stability advantage absent in the unsubstituted phenyl analog [1].

Fluorine vs. H offset
Reported
+18.0 Da ΔMW
~+0.3–0.5 log ΔclogP
Blocked CYP site
Fluorination may improve permeability and metabolic stability context
clogP and metabolism inferred from fluorine SAR literature
Physicochemical Properties Drug Design Lead Optimization

Rigid Urea-Aryl Pharmacophore vs. Benzyl-Spacer Analogs

The target compound features a direct urea-N–aryl bond connecting the 3-fluorophenyl ring to the urea carbonyl, whereas the closely related 4-fluorobenzyl analog (N-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-N′-[(4-fluorophenyl)methyl]urea, MW 285.32 g/mol, C16H16FN3O, CAS 2096106-39-5) incorporates a methylene (–CH2–) spacer between the urea nitrogen and the fluorophenyl ring . This structural difference has three quantifiable consequences: (a) the molecular weight increases by 14.03 Da in the benzyl analog due to the added CH2 group; (b) the benzyl analog gains an additional rotatable bond (predicted increase from ~2 to ~3 rotatable bonds), increasing conformational flexibility and entropic penalty upon target binding; and (c) the nitrogen hybridization and lone-pair conjugation with the aryl ring differ, with the direct N-aryl urea enabling p-π conjugation that stiffens the urea pharmacophore, whereas the benzyl spacer insulates the nitrogen lone pair from the aromatic π-system .

Direct vs. benzyl spacer
Reported
Target (no CH₂) MW 271.29 Da, ~2 rotatable bonds, N-aryl conjugation maintains planarity
vs
4-F-benzyl analog MW 285.32 Da, ~3 rotatable bonds, CH₂ spacer decouples N-lone pair
ΔMW = −14.03 Da (target lighter); Δrotatable bonds = −1; reduced entropic penalty predicted
Rigidity and ligand efficiency advantage context
Entropic penalty estimate from medicinal chemistry principles
Medicinal Chemistry Molecular Design Conformational Analysis

Validated Scaffold in Kinase Programs with Sub-10 nM Potency

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, which constitutes the heteroaryl half of the target compound, has been independently validated in multiple patent filings as a productive framework for kinase inhibitor design. In Incyte Corporation's Pim kinase inhibitor program (US Patent 9,802,918), advanced analogs bearing this scaffold achieved IC50 values below 10 nM against both Pim-1 and Pim-3 kinases in biochemical assays [1]. Separately, the scaffold serves as the essential structural component of cefpirome, a marketed fourth-generation cephalosporin, confirming its suitability for pharmaceutical development from both synthetic accessibility and drug-likeness perspectives [2]. While the target compound itself has not yet been reported in peer-reviewed biological assays as of the search date, the scaffold's demonstrated productivity in kinase inhibitor programs provides class-level evidence that urea derivatives built on this core merit prioritized evaluation relative to compounds built on less-validated heteroaryl templates [1][2].

Scaffold validation
Class-level

6,7-Dihydro-5H-cyclopenta[b]pyridine core found in Pim kinase inhibitors with IC₅₀

Scaffold productivity supports SAR evaluation priority
Data to verify for this specific urea derivative
Kinase Inhibition Drug Discovery Scaffold Validation

Predicted Drug-Likeness and Ligand Efficiency Profile

Based on its molecular formula (C15H14FN3O, MW 271.29 g/mol) and structural features, the target compound is predicted to pass all Lipinski Rule of Five criteria (MW <500, H-bond donors ≤5, H-bond acceptors ≤10, clogP <5) and all Veber rules (rotatable bonds ≤10, polar surface area ≤140 Ų) [1]. In a related series of pyridine-urea compounds evaluated by El-Naggar et al. (2018), all active compounds passed both Lipinski and Veber filters, and favorable ADME descriptors were predicted through kinetic modeling [2]. The target compound has an estimated topological polar surface area (tPSA) of approximately 55–60 Ų (lower than the 140 Ų Veber cutoff), ~2–3 hydrogen-bond donors (urea NH groups), ~3–4 hydrogen-bond acceptors (urea carbonyl, pyridine N, fluorine), and an estimated clogP of ~2.5–3.0, placing it squarely within oral drug-like chemical space [1]. Compared to the 4-fluorobenzyl analog (MW 285.32, ~1 additional rotatable bond), the target compound offers superior ligand efficiency (LE = 0.30–0.35 assuming IC50 in the 1–10 µM range vs LE ≈ 0.25–0.30 for the benzyl analog) [1].

Drug-likeness profile
Data to verify

MW 271.29 Da, HBD ~2–3, HBA ~3–4, est. clogP ~2.5–3.0, est. tPSA ~55–60 Ų, rotatable bonds ~2; all Lipinski & Veber filters passed [1,2]. Better ligand efficiency than benzyl analog.

Favorable lead-like starting point for optimization
Predictive calculations; experimental ADME not reported
Drug-Likeness ADME Prediction Lead Selection

Research and Industrial Application Scenarios


Kinase Inhibitor Lead Discovery on a Validated Scaffold

The target compound is ideally suited as a screening candidate in kinase inhibitor discovery programs, particularly those targeting Pim kinases, Aurora kinases, or other oncology-relevant kinases. The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has demonstrated IC50 values below 10 nM in optimized Pim-1/Pim-3 inhibitors [1], providing class-level validation. The meta-fluorophenyl urea substitution offers a distinct vector for exploring ATP-binding site interactions, with the fluorine atom enhancing binding through multipolar interactions and the urea NH groups serving as hinge-region hydrogen-bond donors . Researchers procuring this compound for kinase panels can expect a starting point with favorable physicochemical properties (MW <300, clogP <3.5) that leave ample room for subsequent optimization without violating Lipinski thresholds.

SAR Expansion of Cyclopenta[b]pyridine-Urea Series

For medicinal chemistry teams building SAR tables around the cyclopenta[b]pyridine-urea chemotype, this compound fills a critical matrix position: the meta-fluoro substitution on the N′-phenyl ring. With the ortho-fluoro (2-fluorophenyl), para-fluoro (4-fluorophenyl), unsubstituted phenyl (CAS 2096113-67-4), and 4-methoxyphenyl (CAS 2096289-74-4) analogs all commercially available, the meta-fluoro compound completes the positional scanning set needed to map electronic and steric requirements of the target binding pocket [1]. Direct comparison of biochemical or cellular activity across this set can reveal whether the target prefers electron-withdrawing meta substitution – a pattern consistent with halogen bonding to backbone carbonyls – versus para or ortho substitution patterns that may be disfavored .

Fragment-Based Starting Point for Anticancer Lead Generation

The target compound's compact size (MW 271.29) and urea pharmacophore make it a suitable starting point for fragment growth or scaffold-hopping exercises in anticancer drug discovery. El-Naggar et al. (2018) demonstrated that structurally related pyridine-ureas exhibit significant anticancer activity, with compound 8e achieving IC50 values of 0.22 µM (48 h) and 0.11 µM (72 h) against MCF-7 breast cancer cells – exceeding the potency of doxorubicin (IC50 1.93 µM) [1]. The same study showed these compounds inhibit VEGFR-2 (IC50 3.93–5.0 µM), providing a mechanistic hypothesis for anticancer activity. While the target compound itself has not been evaluated in these assays, its structural similarity to the active pyridine-urea series supports its inclusion in focused screening libraries for anticancer and anti-angiogenic target panels [1].

Chemical Biology Tool for Profiling Urea-Mediated Interactions

The diaryl urea functional group is a well-characterized pharmacophore that engages protein targets through a conserved bidentate hydrogen-bonding motif: the urea carbonyl accepts two hydrogen bonds while each NH donates one hydrogen bond [1]. The target compound, with its cyclopenta[b]pyridine heteroaryl on one side and meta-fluorophenyl on the other, provides a specific electrostatic and steric environment around this hydrogen-bonding core. This makes it useful as a tool compound for biophysical studies (X-ray crystallography, SPR, ITC) aimed at understanding how urea-containing ligands interact with kinase hinge regions, sirtuin active sites, or other protein pockets that accommodate the diaryl urea pharmacophore [1]. The fluorine atom also serves as a sensitive ¹⁹F NMR probe for detecting binding events and conformational changes in protein targets .

Application
Selection Property
Validation Focus
Kinase inhibitor discovery
Validated cyclopenta[b]pyridine scaffold with meta-fluoro urea
Kinase selectivity and inhibition assay context
Positional SAR expansion
Meta-fluoro electronic/steric profile for binding pocket mapping
Activity comparison across ortho, meta, para and unsubstituted analogs
Cell-model and VEGFR-2 pathway studies
Structural similarity to active pyridine-urea antiproliferative series
Cell viability endpoints and VEGFR-2 inhibition assay context
Biophysical probe for urea pharmacophore
Defined diaryl urea geometry and ¹⁹F NMR sensitivity
X-ray crystallography, SPR, ITC binding studies
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